1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride
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Overview
Description
1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride is a chemical compound with the molecular formula C6H10ClNO3S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Scientific Research Applications
1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors in the body.
Chemical Biology: The compound is employed in the study of protein-ligand interactions, where it serves as a building block for designing inhibitors or activators of biological pathways.
Industrial Chemistry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Safety and Hazards
1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride is classified as dangerous. It may cause skin burns, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and storing it in a tightly closed container .
Preparation Methods
The synthesis of 1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride typically involves the functionalization of preformed pyrrolidine rings. One common method includes the reaction of 1-ethyl-5-oxopyrrolidine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ optimized reaction conditions, such as temperature control and the use of catalysts, to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation may lead to the formation of sulfonic acid derivatives.
Hydrolysis: In the presence of water or aqueous bases, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents such as lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of their function. This reactivity makes it a valuable tool in the design of enzyme inhibitors or modulators.
Comparison with Similar Compounds
1-Ethyl-5-oxopyrrolidine-3-sulfonyl chloride can be compared with other similar compounds, such as:
1-Substituted 5-oxopyrrolidine-3-carboxylic acids: These compounds share the pyrrolidine core but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Pyrrolidine-2,5-diones: These derivatives have a different substitution pattern on the pyrrolidine ring, which can affect their pharmacological properties and applications.
The uniqueness of this compound lies in its sulfonyl chloride group, which imparts distinct reactivity and potential for diverse applications in chemical synthesis and biological research.
Properties
IUPAC Name |
1-ethyl-5-oxopyrrolidine-3-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO3S/c1-2-8-4-5(3-6(8)9)12(7,10)11/h5H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUSDUZIXHAZBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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